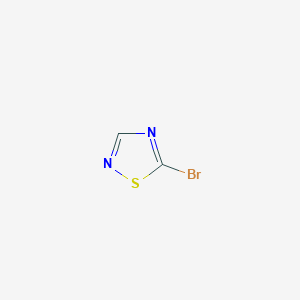

5-bromo-1,2,4-Thiadiazole

Beschreibung

Overview of Thiadiazole Ring Systems in Chemical Research

Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. rasayanjournal.co.inrsc.org They exist in various isomeric forms, including 1,2,4-thiadiazole (B1232254), 1,3,4-thiadiazole (B1197879), 1,2,3-thiadiazole (B1210528), and 1,2,5-thiadiazole. rasayanjournal.co.inmdpi.com These ring systems are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. nih.gov

Significance of 1,2,4-Thiadiazole Isomers

Among the thiadiazole isomers, the 1,2,4-thiadiazole structure is particularly important as it is considered a bioisostere of the pyrimidine (B1678525) moiety, a fundamental component of nucleic acids. mdpi.comisres.org Derivatives of 1,2,4-thiadiazole have demonstrated a wide array of biological activities and are investigated for various therapeutic applications. rsc.orgresearchgate.net The 1,2,4-thiadiazole scaffold is a key structural unit in many biologically active molecules and is a valuable intermediate in medicinal chemistry. researchgate.net

Historical Context of 1,2,4-Thiadiazole Research

The synthesis of 1,2,4-thiadiazoles has been an area of study for over a century, with the classical Tiemann synthesis, dating back to 1889, being a foundational method. thieme-connect.de This reaction involves the use of amidoximes as precursors. thieme-connect.de Over the years, various synthetic strategies have been developed to produce diverse 1,2,4-thiadiazole derivatives, including methods like oxidative ring closure and multicomponent reactions. isres.org The continued interest in this class of heterocycles is driven by the therapeutic potential of its derivatives. researchgate.net

Importance of Halogenated Heterocycles in Synthetic and Medicinal Chemistry

Halogenated heterocyclic compounds, which contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are crucial in synthetic chemistry. jeyamscientific.in They serve as versatile intermediates for the synthesis of other organic compounds, as their structures can be modified to alter their function. jeyamscientific.inexlibrisgroup.com

Role of Bromine Substituents in Molecular Design

The introduction of bromine into a molecular structure is a common strategy in drug design. ump.edu.pl Bromine can influence a compound's therapeutic activity, metabolism, and duration of action. ump.edu.pl Brominated compounds are explored for various medicinal applications, including as antimicrobial and anticancer agents. tethyschemical.com The versatility of bromine allows for the creation of a wide range of derivatives with specific properties. tethyschemical.com

Current Research Landscape of 5-Bromo-1,2,4-Thiadiazole

Current research on this compound and its derivatives focuses on its utility as a versatile building block in organic synthesis. The bromine atom at the 5-position is a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups. thieme-connect.de This reactivity is exploited in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. For instance, derivatives of this compound are being investigated for their potential biological activities. cymitquimica.com Synthetic methods continue to be developed to efficiently produce these compounds, such as the Sandmeyer bromination of the corresponding amino-thiadiazole. chemicalbook.com

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 43201-13-4 |

| Molecular Formula | C₂HBrN₂S |

| Solubility | Soluble in ethanol (B145695) and ether; insoluble in water. cymitquimica.com |

| Reactivity | The bromine atom at the 5-position is susceptible to nucleophilic substitution. thieme-connect.de |

Table 2: Selected Research Findings on Substituted 1,2,4-Thiadiazoles

| Derivative Type | Research Focus | Potential Application |

|---|---|---|

| 5-Amino and 3,5-Diamino substituted 1,2,4-thiadiazoles | Synthesis via I₂-mediated oxidative N-S bond formation. researchgate.netacs.orgnih.gov | Building blocks for further chemical synthesis. researchgate.netacs.orgnih.gov |

| Sulfonamide-1,2,4-thiadiazole derivatives | Evaluation of antifungal and antibacterial activity. jst.go.jp | Development of new antimicrobial agents. jst.go.jp |

| 1,2,4-Thiadiazole-1,2,4-triazole derivatives with amide functionality | Synthesis and evaluation of anticancer activities. nih.gov | Potential as anticancer agents. nih.gov |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-bromo-3-methyl-1,2,4-thiadiazole |

| (5-bromo-1,2,4-thiadiazol-3-yl)methanol |

| This compound-3-carbaldehyde |

| 5-amino-3-methyl-l,2,4-thiadiazole |

| 2-amino-5-bromo-1,3,4-thiadiazole |

| 5-Bromo-1,3,4-thiadiazol-2-ylamine |

| 5-bromo-3-cyclopropyl-1,2,4-thiadiazole |

| ethyl this compound-3-carboxylate |

Emerging Research Trends and Applications

Recent research has increasingly focused on leveraging the unique properties of this compound and its derivatives for various applications, particularly in medicinal chemistry and materials science. The reactivity of the bromine atom at the 5-position makes it an ideal site for introducing diverse functional groups through substitution reactions, allowing for precise structural modifications.

One of the most promising areas of research is in drug development. Thiadiazole derivatives, including those synthesized from this compound, have shown a wide spectrum of biological activities. These include potential antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. smolecule.com For instance, research has indicated that certain thiadiazole derivatives exhibit significant efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The mechanism often involves the thiadiazole moiety acting as an electrophilic agent that can target cysteine residues in proteins, forming disulfide bonds and inhibiting enzyme function.

In the realm of materials science, the unique structural features of this compound make it a candidate for the development of novel materials. evitachem.com Its ability to be functionalized allows for the creation of new materials with tailored properties. evitachem.com Furthermore, brominated thiadiazole derivatives are being investigated as building blocks for organic semiconductors, which are essential components in organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.netnih.gov

Recent synthetic methodologies have also been a key research trend. Environmentally friendly processes for the synthesis of 1,2,4-thiadiazoles have been developed, utilizing catalysts like iodine and oxidants such as oxygen. rsc.org Additionally, enzymatic synthesis pathways using vanadium-dependent haloperoxidases are being explored for the preparation of 1,2,4-thiadiazoles from thioamide precursors, offering a more sustainable and selective approach. acs.org

Interactive Data Table: Research Applications of this compound Derivatives

| Area of Application | Specific Use | Key Findings | Citation |

| Medicinal Chemistry | Antimicrobial Agents | Effective against various bacteria and fungi. | |

| Medicinal Chemistry | Anticancer Agents | Derivatives show cytotoxic effects against cancer cell lines. | smolecule.com |

| Materials Science | Organic Semiconductors | Building block for materials used in OLEDs and solar cells. | researchgate.netnih.gov |

| Organic Synthesis | Synthetic Intermediate | Versatile building block for complex heterocyclic compounds. | cymitquimica.com |

Key Challenges and Future Directions in this compound Research

Despite the significant potential of this compound, several challenges remain in its research and application. A primary challenge lies in the development of efficient and scalable synthetic routes. While progress has been made in creating more environmentally friendly methods, optimizing yields and ensuring high purity for large-scale production can be difficult. google.com Some synthetic methods require specific and sometimes costly reagents, which can hinder their widespread adoption. google.com

Another challenge is the comprehensive understanding of the structure-activity relationship (SAR) of its derivatives. While it is known that the thiadiazole ring is a privileged scaffold, pinpointing how specific substitutions on the ring influence biological activity is an ongoing area of investigation. pharmedicopublishers.com For example, understanding the steric and electronic effects of different functional groups is crucial for designing more potent and selective therapeutic agents.

Future research will likely focus on several key directions. One major area will be the continued development of novel synthetic methodologies that are both efficient and sustainable. This includes the further exploration of biocatalytic methods, which offer high selectivity and milder reaction conditions. acs.org

A second direction will be the expansion of its applications in materials science. The development of new polymers and functional materials based on the this compound scaffold could lead to advancements in electronics and photonics. evitachem.com

Finally, a significant future direction will be the in-depth exploration of its therapeutic potential. This will involve not only the synthesis of new derivatives but also detailed mechanistic studies to understand how these compounds interact with biological targets. smolecule.com Overcoming challenges related to bioavailability and toxicity will be crucial for the successful translation of these promising compounds into clinical use. pharmedicopublishers.com The synthesis of hybrid molecules, combining the thiadiazole core with other pharmacophores, represents a promising strategy to address these issues. pharmedicopublishers.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrN2S/c3-2-4-1-5-6-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUUGFLYVXDUPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602787 | |

| Record name | 5-Bromo-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43201-13-4 | |

| Record name | 5-Bromo-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,2,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo 1,2,4 Thiadiazole

Synthetic Routes to 5-Bromo-1,2,4-Thiadiazole

The preparation of this compound can be broadly categorized into two main strategies: the post-synthetic modification of a preformed 1,2,4-thiadiazole (B1232254) ring and the de novo synthesis from acyclic starting materials that already contain the necessary components for the brominated heterocycle.

Bromination of 1,2,4-Thiadiazole Precursors

The direct introduction of a bromine atom onto a 1,2,4-thiadiazole ring is a common and effective method for the synthesis of this compound. This approach relies on the reactivity of the thiadiazole ring towards electrophilic substitution.

Direct bromination of an unsubstituted or suitably substituted 1,2,4-thiadiazole precursor is a primary route to obtaining this compound. The regioselectivity of the bromination is influenced by the electronic properties of the substituents already present on the thiadiazole ring. The 5-position in 1,2,4-thiadiazoles is generally the most reactive site for nucleophilic substitution, but electrophilic substitution can also be directed to this position under specific conditions. isres.org

One of the most widely documented methods for introducing a bromine atom at the 5-position of the 1,2,4-thiadiazole ring is the Sandmeyer reaction. This two-step process begins with the diazotization of a precursor amine, such as 3-substituted-1,2,4-thiadiazol-5-amine, using sodium nitrite (B80452) (NaNO₂) and a hydrohalic acid like hydrogen bromide (HBr). The resulting diazonium salt intermediate then undergoes thermal decomposition in the presence of a bromide source, leading to the formation of the corresponding this compound derivative.

| Precursor | Reagents | Intermediate | Product | Ref |

| 3-Phenyl-1,2,4-thiadiazol-5-amine | 1. NaNO₂, HBr2. Heat | Diazonium salt | 5-Bromo-3-phenyl-1,2,4-thiadiazole |

The oxidative cyclization of thioacylamidines is a versatile method for the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles. bhu.ac.in This reaction is known for its rapid nature and high yields. bhu.ac.in Various oxidizing agents, including bromine, iodine, nitric acid, and hydrogen peroxide, can be employed for the cyclization step. bhu.ac.in When bromine is used as the oxidizing agent, it can potentially lead to the concurrent bromination of the resulting thiadiazole ring, offering a direct route to brominated derivatives. The mechanism involves the oxidation of the thioacylamidine to form a disulfide intermediate, which then undergoes intramolecular cyclization and elimination to afford the 1,2,4-thiadiazole ring. The use of bromine in this process can facilitate both the cyclization and the introduction of the bromo-substituent in a single step.

In some instances, the oxidative dimerization of thioamides using bromine can also yield symmetrically substituted 1,2,4-thiadiazoles. researchgate.net This method, however, is primarily effective for arylthioamides. researchgate.net

Besides elemental bromine, other brominating agents have been explored for the synthesis of bromo-thiadiazoles. N-Bromosuccinimide (NBS) is a milder and more selective brominating agent that can be used for the bromination of aromatic and heterocyclic compounds. utm.my The use of NBS in a suitable solvent, sometimes in the presence of a catalyst or under specific pH conditions, can provide a more controlled bromination of the 1,2,4-thiadiazole ring, minimizing the formation of over-brominated byproducts. utm.myresearchgate.net For instance, the bromination of 2,1,3-benzothiadiazole (B189464) has been successfully achieved using NBS in concentrated sulfuric acid and chloroform. utm.my While this example is for a related heterocyclic system, the principle can be extended to the bromination of 1,2,4-thiadiazoles.

| Precursor | Brominating Agent | Conditions | Product | Ref |

| 2,1,3-Benzothiadiazole | N-Bromosuccinimide (NBS) | Conc. H₂SO₄, Chloroform | 4,7-Dibromo-2,1,3-benzothiadiazole | utm.my |

| Benzo[1,2-d:4,5-d′]bis( unipa.itthiadiazole) | Bromine | HBr, 80 °C | 4-Bromobenzo[1,2-d:4,5-d′]bis( unipa.itthiadiazole) | mdpi.com |

Preparation from Thiosemicarbazide (B42300) Derivatives

The construction of the 1,2,4-thiadiazole ring from acyclic precursors like thiosemicarbazide and its derivatives is a fundamental approach in heterocyclic synthesis. This strategy allows for the introduction of various substituents onto the thiadiazole ring based on the structure of the starting materials.

The oxidative cyclization of thiosemicarbazones is a well-established method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles. nih.gov This reaction typically involves the condensation of a thiosemicarbazide with an aldehyde or ketone to form a thiosemicarbazone, which is then cyclized in the presence of an oxidizing agent such as ferric chloride. nih.gov While this method directly leads to 1,3,4-thiadiazoles, modifications of the starting materials and reaction conditions can potentially be adapted for the synthesis of 1,2,4-thiadiazole isomers.

A more direct route to a bromo-substituted thiadiazole from a thiosemicarbazide precursor involves a multi-step synthesis. For example, the synthesis of 5-bromo-1,3,4-thiadiazol-2-amine (B127533) begins with the cyclization of thiosemicarbazide with formic acid to form an intermediate, which is then brominated. derpharmachemica.com In a typical procedure, thiosemicarbazide is dissolved in formic acid and stirred, followed by the addition of hydrochloric acid. derpharmachemica.com The resulting intermediate is then treated with bromine in acetic acid in the presence of sodium acetate (B1210297) to yield the final brominated product. derpharmachemica.com

| Starting Material | Reagents | Intermediate | Product | Ref |

| Thiosemicarbazide | 1. Formic Acid, HCl2. Bromine, Acetic Acid, Sodium Acetate | 1,3,4-Thiadiazol-2-amine | 5-Bromo-1,3,4-thiadiazol-2-amine | derpharmachemica.com |

Enzymatic Halide Recycling in 1,2,4-Thiadiazole Synthesis

A sustainable and enzyme-mediated approach for synthesizing 1,2,4-thiadiazoles involves the oxidative dimerization of thioamides using vanadium-dependent haloperoxidase (VHPO) enzymes. researchgate.netacs.orgnih.gov This method utilizes a catalytic amount of a halide salt and hydrogen peroxide as the terminal oxidant, proceeding through an enzymatic halide recycling mechanism. researchgate.netacs.orgnih.gov The process is characterized by its excellent chemoselectivity and provides moderate to high yields of the corresponding 1,2,4-thiadiazoles. nih.govchemrxiv.org

The reaction mechanism is believed to involve two separate enzyme-mediated sulfur halogenation (S-bromination) events that are crucial for the formation of the heterocyclic ring. acs.orgnih.gov This biocatalytic strategy is a significant advancement as it avoids the use of stoichiometric and often sensitive halogenating agents, which can lead to overhalogenation and the production of undesirable byproducts. nih.govthieme-connect.com The enzymatic approach also offers a high degree of functional group tolerance. thieme-connect.com Molecular docking studies have provided insights into the substrate binding and reactivity differences among the various biocatalysts used in this process. researchgate.netnih.gov This chemoenzymatic method has been successfully applied on a preparative scale. researchgate.netnih.gov

Synthesis via Intramolecular and Intermolecular Cyclization

The synthesis of the 1,2,4-thiadiazole ring system is classically achieved through both intramolecular and intermolecular cyclization reactions. isres.org One of the primary methods for creating 3,5-disubstituted-1,2,4-thiadiazoles is the oxidative dimerization of thioamides, which is an intermolecular process. isres.orgjst.go.jp

Intramolecular oxidative cyclization of amidinithioureas is a known route to produce unsymmetrically disubstituted 1,2,4-thiadiazoles. isres.org Another approach involves the [3+2]-cycloaddition of nitrile sulfides to nitriles. isres.org Additionally, the reaction of α-monohalomethyl aryl ketoximes with tetrasulfur tetranitride can yield 3-aryl-1,2,5-thiadiazoles and their 4-bromo derivatives. clockss.org

More complex fused heterocyclic systems incorporating the thiadiazole ring can also be synthesized. For instance, pyrimido[5,4-e] researchgate.netnih.govCurrent time information in Bangalore, IN.triazolo[3,4-b] acs.orgnih.govCurrent time information in Bangalore, IN.thiadiazine derivatives have been synthesized through the condensation of a substituted pyrimidine (B1678525) with 4-amino-5-methyl-3-mercapto-1,2,4-triazole, which proceeds via an intermediate that undergoes an intramolecular SNAr reaction. nih.gov

Yield Optimization and Purity Enhancement in Synthesis

Optimizing the yield and purity of thiadiazole derivatives is a critical aspect of their synthesis. For instance, in the synthesis of 5-bromo-1,3,4-thiadiazole-2-carboxamide, various synthetic routes have been explored. The use of specific solvent systems, such as acetonitrile, and purification techniques like column chromatography have proven effective in isolating high-purity compounds.

In the synthesis of 5-substituted 2-amino-1,3,4-thiadiazoles, a common method involves the acylation of thiosemicarbazide followed by dehydration. nih.gov The choice of dehydrating agent, such as sulfuric acid, polyphosphoric acid, or phosphorus halides, can significantly impact the reaction's efficiency and the purity of the resulting product. nih.gov

For the synthesis of 5-bromo-1,3,4-thiadiazole-2-carboxylic acid ethyl ester, a Sandmeyer bromination of the corresponding 5-amino derivative is employed using tert-butyl nitrite and copper(II) bromide. nih.gov The reaction conditions, including the choice of reagents and solvents, are crucial for maximizing the yield and minimizing impurities. pharmedicopublishers.com Furthermore, in continuous flow synthesis processes, in-line quenching of hazardous reagents can be implemented to ensure safety and eliminate corrosive by-products. vapourtec.com

Reactivity and Chemical Transformations of the this compound Core

The bromine atom at the 5-position of the 1,2,4-thiadiazole ring significantly influences its reactivity, making it a key site for further functionalization. This electron-withdrawing bromine atom renders the thiadiazole ring more electrophilic and susceptible to nucleophilic attack compared to its amino or methyl analogs.

Nucleophilic Substitution Reactions at the Bromine Position

The bromine atom on the this compound core is a good leaving group, facilitating nucleophilic substitution reactions. evitachem.com This reactivity allows for the introduction of a wide array of functional groups, making it a valuable intermediate in the synthesis of diverse thiadiazole derivatives.

This compound readily undergoes nucleophilic substitution with various nitrogen-based nucleophiles, such as amines. For instance, the reaction of 4,7-dibromo researchgate.netchemrxiv.orgCurrent time information in Bangalore, IN.thiadiazolo[3,4-d]pyridazine with morpholine (B109124) can lead to either mono- or di-aminated products depending on the reaction conditions. mdpi.com At room temperature, the reaction selectively yields the mono-aminated derivative, while heating with an excess of morpholine results in the disubstituted product. mdpi.comresearchgate.net The nature of the solvent can affect the reaction rate but not necessarily the final product yield. mdpi.com

| Reactant | Nucleophile | Conditions | Product | Yield |

| 4,7-dibromo researchgate.netchemrxiv.orgCurrent time information in Bangalore, IN.thiadiazolo[3,4-d]pyridazine | Morpholine | MeCN, room temp, 3h | Mono-aminated derivative | Good |

| 4,7-dibromo researchgate.netchemrxiv.orgCurrent time information in Bangalore, IN.thiadiazolo[3,4-d]pyridazine | Morpholine (2 equiv.), Et3N | MeCN, 80 °C, 30h | Di-aminated product | - |

| 4,7-dibromo researchgate.netchemrxiv.orgCurrent time information in Bangalore, IN.thiadiazolo[3,4-d]pyridazine | Morpholine (2 equiv.), Et3N | DMF, 80 °C, 20h | Di-aminated product | - |

Table showing the reaction of a dibrominated thiadiazole derivative with a nitrogen-based nucleophile under different conditions.

The bromine atom in this compound can also be displaced by sulfur-based nucleophiles like thiols. In the case of 4,7-dibromo researchgate.netchemrxiv.orgCurrent time information in Bangalore, IN.thiadiazolo[3,4-d]pyridazine, reactions with thiols have been observed to form only the bis-derivatives, indicating a high reactivity towards sulfur nucleophiles. mdpi.com The synthesis of certain thiadiazole derivatives involves the nucleophilic substitution of a bromo-thiazole with a thiadiazole-thiol in the presence of a base like sodium methoxide. nih.gov

| Reactant | Nucleophile | Product |

| 4,7-dibromo researchgate.netchemrxiv.orgCurrent time information in Bangalore, IN.thiadiazolo[3,4-d]pyridazine | Thiols | Bis-derivatives |

| 2-bromo-5-nitrothiazole | 5-(2-methoxyethylamino)-1,3,4-thiadiazole-2-thiol | N-(2-methoxyethyl)-5-(5-nitrothiazol-2-ylthio)-1,3,4-thiadiazol-2-amine |

Table illustrating the reactivity of brominated thiadiazole derivatives with sulfur-based nucleophiles.

Synthetic Strategies and Chemical Behavior of this compound

The 1,2,4-thiadiazole ring is a significant heterocyclic structure in medicinal chemistry. The introduction of a bromine atom at the 5-position creates this compound, a versatile intermediate for synthesizing a variety of substituted thiadiazoles. This article explores the synthetic methodologies and chemical transformations centered on this compound.

1 Nucleophilic Substitution Reactions

The bromine atom at the 5-position of the 1,2,4-thiadiazole ring is susceptible to nucleophilic substitution, providing a direct pathway to introduce various functional groups.

3 Reactions with Oxygen-Based Nucleophiles

The reaction of this compound with oxygen-based nucleophiles, such as alkoxides, leads to the formation of 5-alkoxy-1,2,4-thiadiazoles. These reactions are typically performed under basic conditions to generate the alkoxide ion, which then displaces the bromide. This method is a key step in the synthesis of various derivatives, including those evaluated as muscarinic receptor agonists. nih.gov For instance, the synthesis of 5-(4-alkoxy- Current time information in Bangalore, IN.rsc.orgthiadiazol-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine oxalate (B1200264) salts involves an alkoxy substitution step. nih.gov Similarly, hydrolysis of bromo-substituted thiadiazoles can occur, as seen with 4,7-dibromo Current time information in Bangalore, IN.rsc.orgthiadiazolo[3,4-d]pyridazine, which readily hydrolyzes to its corresponding pyridazinone derivative. mdpi.com

4 Influence of Substituents on Reactivity

The reactivity of the this compound core is significantly influenced by the nature of substituents on the ring. The bromine atom itself is an electron-withdrawing group, which enhances the electrophilicity of the carbon at the 5-position, making it more susceptible to nucleophilic attack compared to analogues with electron-donating groups.

2 Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. mdpi.comnih.govresearchgate.net

1 Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex. This reaction has been successfully applied to this compound and its derivatives to introduce aryl and heteroaryl groups. mdpi.com For instance, in the synthesis of 3,5-diaryl-1,2,4-thiadiazoles, Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with arylboronic acids has been explored, demonstrating the feasibility of this approach. nih.gov A study on 4-bromobenzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.thiadiazole) showed that Suzuki-Miyaura coupling with various pinacolate esters of boronic acids proceeded with selective formation of mono-arylated derivatives. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Starting Material | Coupling Partner | Catalyst/Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-bromobenzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.thiadiazole) | Thiophene pinacolate ester | Pd(PPh₃)₄/K₂CO₃ | 4-(Thiophen-2-yl)benzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.thiadiazole) | 60% | mdpi.com |

2 Stille Coupling Reactions

Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. This method has also been employed for the functionalization of bromo-substituted thiadiazoles. mdpi.comnih.gov For example, Stille coupling is a noted reaction for this compound. ambeed.com In the context of more complex thiadiazole systems, such as 4-bromobenzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.thiadiazole), Stille coupling has been utilized for the preparation of bis-arylated heterocycles. researchgate.net The regioselectivity of the Stille reaction on 3-bromo-5-chloro-1,2,4-thiadiazole (B1271854) has been shown to favor coupling at the C-5 position. rsc.org

3 C-H Direct Arylation Reactions

C-H direct arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. rsc.orgmdpi.com This methodology has been applied to thiadiazole systems. For example, direct arylation has been used in the synthesis of conjugated porous polymers from thienothiadiazole monomers. rsc.org The reaction of 4-bromobenzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.thiadiazole) with aryl and thienyl halides under palladium catalysis has been studied to achieve selective mono-coupling products. mdpi.com The efficiency of these reactions can be influenced by the choice of catalyst, ligand, and reaction conditions. thieme-connect.comsemanticscholar.org

Table 2: C-H Direct Arylation of a Brominated Thiadiazole Derivative

| Starting Material | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-bromobenzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.thiadiazole) | 2-Bromo-5-(2-ethylhexyl)thiophene | Pd(OAc)₂ / PBut₂Me·HBF₄ | Mono-thienyl derivative | Moderate | mdpi.com |

4 Regioselectivity in Cross-Coupling

Regioselectivity is a critical aspect when multiple reactive sites are present in a molecule. In the case of di-substituted thiadiazoles, such as 3-bromo-5-chloro-1,2,4-thiadiazole, the regioselectivity of cross-coupling reactions is of particular interest. Studies on the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole have shown that the reaction can be controlled to achieve either mono- or di-substitution depending on the reaction conditions. nih.gov For instance, at room temperature, the reaction with an arylboronic acid selectively yields the 5-aryl-3-chloro-1,2,4-thiadiazole. nih.gov This selectivity is often governed by the relative reactivity of the different halogen atoms, which can be influenced by electronic and steric factors. In some cases, the observed regioselectivity can be counterintuitive to the normal reactivity of halogens, highlighting the complex interplay of factors that control the reaction outcome. nih.govresearchgate.net Iridium-catalyzed C-H activation has also been shown to provide a regioselective C-C cross-coupling of 1,2,4-thiadiazoles with maleimides. rsc.org

Electrophilic Reactions on the Thiadiazole Ring System

The reactivity of the 1,2,4-thiadiazole ring towards electrophiles is generally low due to the electron-withdrawing nature of the nitrogen atoms. isres.org However, the presence of activating groups can facilitate electrophilic substitution. For instance, an amino group on the thiadiazole ring can activate it towards electrophilic agents. core.ac.uk

The bromine atom at the 5-position of 3-phenyl-1,2,4-thiadiazole (B3053043) withdraws electron density, rendering the thiadiazole ring more electrophilic and susceptible to nucleophilic substitution rather than electrophilic attack. Research has shown that electrophilic reactions on the 1,2,4-thiadiazole core are limited. isres.org

Ring-Opening and Rearrangement Reactions

The 1,3,4-thiadiazole (B1197879) ring, an isomer of the 1,2,4-thiadiazole, is known to be susceptible to ring-opening when treated with strong nucleophiles. sphinxsai.com For example, the parent 1,3,4-thiadiazole is stable in acids but can be cleaved by bases. sphinxsai.com 2-Amino and 2-methylamino-1,3,4-thiadiazoles can be rearranged to triazolinethiones in the presence of methylamine (B109427) in methanol (B129727) at elevated temperatures. sphinxsai.com

While specific examples for this compound are not detailed in the provided search results, the general reactivity of the isomeric 1,3,4-thiadiazole ring suggests that the 1,2,4-thiadiazole ring in the bromo-substituted compound might also undergo ring-opening or rearrangement under specific conditions, such as with strong nucleophiles or bases. For instance, the rearrangement of a 1,2,4-triazole (B32235) system to a 1,3,4-thiadiazole system under basic conditions has been described in the literature. researchgate.net In another study, the attempted reduction of a 1,2,3-thiadiazole-4-carboxylate with samarium/iodine in methanol led to an unexpected dimeric ring enlargement to a 1,2,5-trithiepane (B15176187) derivative. nih.gov

Derivatization of Side Chains on this compound

The functionalization of side chains attached to the this compound core is a key strategy for creating diverse derivatives with potential applications. The modification of these side chains can significantly impact the compound's biological activity and physicochemical properties. researchgate.net

Reduction of Functional Groups

The reduction of functional groups on a thiadiazole derivative can also be a valuable synthetic tool. For instance, a compound can be reduced to modify the thiadiazole ring or a side chain. Common reducing agents for such transformations include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). The specific outcome of the reduction would depend on the nature of the functional group and the reducing agent used. For example, a carboxylic acid or an aldehyde could be reduced back to a primary alcohol. The 1,2,3-thiadiazole (B1210528) ring has been shown to be resistant to reduction by ordinary reducing agents, often resulting in either no reaction or decomposition. nih.gov

Table 2: Hypothetical Reduction Reactions of a Substituted Thiadiazole

| Starting Material | Reducing Agent | Product |

|---|---|---|

| This compound-3-carbaldehyde | Sodium borohydride (NaBH₄) | (5-bromo-1,2,4-thiadiazol-3-yl)methanol |

Computational Chemistry and Spectroscopic Characterization of 5 Bromo 1,2,4 Thiadiazole

Computational Studies

Computational chemistry serves as a powerful tool to predict and analyze the properties of molecules, offering insights that complement experimental data. For heterocyclic compounds like 5-bromo-1,2,4-thiadiazole, computational studies can elucidate electronic characteristics and potential biological interactions, guiding further research and application.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. scispace.com It provides a cost-effective approach for computing molecular properties, including structure, vibration frequencies, and energies. scispace.com DFT methods, such as the B3LYP hybrid functional, are frequently employed to study thiadiazole derivatives, offering reliable results regarding their electronic behavior. tandfonline.comacs.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. jchemlett.com The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electrical transport properties. acs.orgresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable and can be easily excited, indicating higher chemical reactivity. researchgate.net Conversely, a large energy gap implies higher stability and lower chemical reactivity. researchgate.net DFT calculations are routinely used to determine these energy values. For context, computational studies on various 1,3,4-thiadiazole (B1197879) derivatives have reported HOMO-LUMO energy gaps, which can serve as an illustrative reference.

Table 1: Illustrative HOMO-LUMO Energy Gaps for Substituted Thiadiazole Derivatives Note: This data is for related thiadiazole compounds and is provided for illustrative purposes only.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-Amino-5-phenyl-1,3,4-thiadiazole (APT) | -5.46 | -2.00 | 3.46 |

| 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole (ACPT) | -5.61 | -2.85 | 2.76 |

| 2-(4-methoxyphenyl)-1,3,4-thiadiazole (AMPT) | -5.29 | -2.36 | 2.93 |

Data sourced from a theoretical study on thiadiazole derivatives. jchemlett.com

Analysis of the 3D distribution of the HOMO and LUMO orbitals provides insight into the reactive sites of a molecule. In thiadiazole derivatives, the HOMO and LUMO are typically distributed across the entire molecule. jchemlett.com The electron density of these frontier orbitals is often concentrated around the heteroatoms (nitrogen and sulfur), indicating their significant role in the molecule's reactivity and its capacity to donate or accept electrons in chemical reactions and interactions with biological targets. jchemlett.com For this compound, it would be expected that the sulfur and nitrogen atoms of the thiadiazole ring, as well as the bromine atom, would be key sites of electronic activity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This simulation is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. biointerfaceresearch.com For thiadiazole derivatives, which are known to possess a wide range of biological activities, docking studies help to identify potential protein targets and elucidate their binding interactions. uowasit.edu.iqmdpi.com

Molecular docking simulations yield a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction between the ligand and the protein. A more negative score typically indicates a stronger, more favorable binding interaction. biointerfaceresearch.com Furthermore, these simulations reveal the specific types of non-covalent interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net

While no specific docking studies for this compound were found, research on other bromo-substituted thiadiazole derivatives demonstrates their ability to bind to various protein targets. For instance, derivatives have been docked against targets like the Estrogen Receptor (PDB: 3ERT) and DNA Gyrase, showing potent interactions. biointerfaceresearch.commdpi.com These studies often reveal that the thiadiazole ring's nitrogen atoms can act as hydrogen bond acceptors, forming crucial connections with amino acid residues like Arginine (ARG) and Aspartic Acid (ASP) in the protein's active site. biointerfaceresearch.comnih.gov The bromine substituent can also participate in halogen bonding, further stabilizing the complex.

Table 2: Illustrative Docking Results for Thiadiazole Derivatives Against Protein Targets Note: This data is from studies on various complex thiadiazole derivatives and is provided for illustrative purposes only.

| Compound Class | Protein Target (PDB ID) | Binding Affinity (Docking Score, kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 1,3,4-Thiadiazole derivatives | Estrogen Receptor (3ERT) | -9.36 | ARG 394, ASP 351, GLU 353 |

| 1,3,4-Thiadiazole derivatives | Phenylalanyl-tRNA synthetase | Not specified | PHE 227, PHE 171, ALA 226 |

| Imidazo[2,1-b] scispace.comtandfonline.comuowasit.edu.iqthiadiazole | HIV-1 Protease | -117.20 (dock score) | Not specified |

| 1,3,4-Thiadiazole derivative | Staphylococcus aureus gyrase (4P8O) | -7.2 | ASN 54 |

Data compiled from multiple sources. researchgate.netbiointerfaceresearch.comuowasit.edu.iqmdpi.commdpi.com

Molecular Docking Simulations

Prediction of Biological Targets

While direct experimental studies on the biological targets of this compound are not extensively documented, its chemical class—the 1,2,4-thiadiazoles—is recognized as a "privileged structure" in drug discovery. researchgate.net Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective roles. rsc.orgresearchgate.net

Computational methods, particularly in silico molecular docking, are pivotal in predicting the potential biological targets for novel compounds like this compound. jchr.orgbiointerfaceresearch.com This approach models the interaction between the small molecule (ligand) and the binding site of a macromolecular target (e.g., an enzyme or receptor). By calculating the binding affinity and analyzing the interaction patterns, researchers can prioritize compounds for further synthesis and in vitro testing. researchgate.net Given the established activities of related compounds, potential targets for this compound could include enzymes such as kinases, aromatase, or microbial enzymes, which are frequently targeted by heterocyclic compounds. researchgate.netnih.gov The presence of the bromine atom can influence binding affinity and selectivity through halogen bonding and by modifying the electronic properties of the thiadiazole ring.

Table 1: Potential Biological Targets for 1,2,4-Thiadiazole (B1232254) Derivatives

| Target Class | Specific Example(s) | Potential Therapeutic Area |

|---|---|---|

| Enzymes | Aromatase, Kinases, InhA | Anticancer, Anti-tubercular |

| Receptors | Estrogen Receptor | Anticancer |

| Other Proteins | Cyclooxygenase (COX) | Anti-inflammatory |

This table is illustrative of targets for the 1,2,4-thiadiazole class in general and serves as a basis for predicting the potential activity of the 5-bromo derivative.

Ab Initio Calculations for Aromaticity and Delocalization

Ab initio quantum chemistry calculations are essential for understanding the fundamental electronic structure, aromaticity, and electron delocalization within a molecule. For this compound, these calculations can provide insights into its stability, reactivity, and potential for intermolecular interactions.

The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle. Its aromaticity arises from the cyclic delocalization of π-electrons, although it is generally considered to be less aromatic than benzene. Computational methods like Density Functional Theory (DFT) are commonly used to quantify aromaticity through various indices and to analyze the electronic properties and frontier molecular orbitals (HOMO-LUMO). dergipark.org.trscielo.br

The bromine substituent at the C5 position is expected to have a significant impact on the electronic delocalization of the ring. Bromine exerts two opposing electronic effects:

Resonance Effect (+R): The lone pairs on the bromine atom can be donated into the π-system of the ring, which increases electron density at certain positions.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural confirmation and characterization of synthesized chemical compounds. The following sections detail the expected spectroscopic data for this compound based on established principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

While specific experimental NMR data for this compound are not widely published, its spectra can be predicted with reasonable accuracy.

¹H NMR: The molecule contains a single proton attached to the C3 carbon of the thiadiazole ring. This would result in a single signal in the ¹H NMR spectrum, appearing as a singlet since there are no adjacent protons to cause splitting. The chemical shift would be expected in the downfield aromatic region, likely between δ 8.0 and 9.5 ppm, due to the deshielding effect of the heterocyclic ring.

¹³C NMR: The ¹³C NMR spectrum is expected to show two distinct signals corresponding to the two carbon atoms in the heterocyclic ring (C3 and C5). The carbon atom bonded to the bromine (C5) would appear at a different chemical shift than the carbon bonded to the hydrogen (C3). Based on data for similar heterocyclic systems, these signals would likely appear in the range of δ 140-170 ppm. nih.gov The C5 signal may be shifted upfield compared to a C-H carbon in a similar environment due to the "heavy atom effect" of bromine.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 8.0 - 9.5 | Singlet | H-3 |

| ¹³C | 140 - 170 | - | C-3 |

Infrared (IR) Spectroscopy

Key expected vibrations include:

C-H Stretching: A weak to medium band above 3000 cm⁻¹ for the aromatic C-H stretch.

C=N Stretching: One or more strong bands in the 1600-1500 cm⁻¹ region, characteristic of the carbon-nitrogen double bonds within the ring.

Ring Vibrations: A series of bands, often in the 1400-1000 cm⁻¹ range, corresponding to the stretching and bending vibrations of the entire thiadiazole ring structure (e.g., C-S, N-S stretching).

C-Br Stretching: A band in the fingerprint region, typically between 600 and 500 cm⁻¹, corresponding to the carbon-bromine stretch. This band can sometimes be weak and difficult to assign definitively. mdpi.com

Table 3: Predicted Principal IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

|---|---|

| > 3000 | Aromatic C-H Stretch |

| 1600 - 1500 | C=N Stretch |

| 1400 - 1000 | Ring Skeletal Vibrations (C-N, C-S, N-S) |

Mass Spectrometry (MS) (e.g., LC-MS, HPLC-MS/MS, HRMS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, the most distinctive feature in its mass spectrum would be the isotopic pattern of the molecular ion.

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks of almost equal intensity, separated by 2 mass-to-charge units (m/z). This characteristic "doublet" is a clear indicator of the presence of a single bromine atom in the molecule.

Molecular Ion: The calculated monoisotopic mass is 163.90437 Da. uni.lu High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula C₂HBrN₂S.

Isotopic Pattern: The spectrum would show a peak for the molecular ion [M]⁺ containing ⁷⁹Br and another peak of similar intensity for [M+2]⁺ containing ⁸¹Br.

Fragmentation: Plausible fragmentation pathways could involve the loss of the bromine radical (•Br), followed by the breakdown of the heterocyclic ring, potentially leading to the loss of N₂, HCN, or sulfur-containing fragments.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₂H⁷⁹BrN₂S | 163.9044 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Heteroaromatic compounds like 1,2,4-thiadiazoles typically exhibit absorption maxima in the ultraviolet region. rsc.org The absorption bands are generally due to π→π* and n→π* electronic transitions.

For this compound, the π→π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are expected to be the most intense. The n→π* transitions, involving the promotion of a non-bonding electron (from N or S) to a π* antibonding orbital, are typically weaker. The presence of the bromine atom, a chromophore, may cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1,2,4-thiadiazole due to the resonance donation of its lone pair electrons into the π-system. dergipark.org.tr The primary absorption would likely be observed in the 200-300 nm range. nih.gov

X-ray Diffraction Analysis

As of the latest literature review, a complete single-crystal X-ray diffraction analysis for the specific compound this compound has not been reported. While X-ray crystallography is a definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and crystal packing information, such data is not publicly available for this particular molecule.

However, X-ray diffraction studies have been successfully employed to characterize closely related derivatives. For instance, studies on various substituted bromo-thiadiazole systems have confirmed their molecular structures and provided valuable data on the geometric parameters of the thiadiazole ring. dergipark.org.trnih.gov These analyses consistently reveal the planar nature of the thiadiazole ring and provide benchmarks for the expected bond lengths and angles, which are crucial for computational modeling of the title compound. dergipark.org.tr In related bromo-substituted benzo[1,2-d:4,5-d′]bis( chemicalbook.comnih.govambeed.comthiadiazole) structures, the planarity of the heterocyclic system has also been confirmed through X-ray diffraction. nih.gov The absence of empirical crystallographic data for this compound highlights a gap in the current scientific literature and underscores the need for future research to fully characterize this compound in the solid state.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a crucial check for its purity and empirical formula. For this compound, with a molecular formula of C₂HBrN₂S, the theoretical elemental composition can be calculated based on its atomic constituents.

While specific experimental data from the literature for this compound is not available, elemental analysis is a standard characterization method reported for many of its derivatives. For example, the synthesis and characterization of various novel 1,3,4-thiadiazole derivatives routinely include elemental analysis to confirm that the experimentally found percentages of carbon, hydrogen, nitrogen, and sulfur align with the calculated theoretical values. dergipark.org.trnih.gov For the related compound 4-bromobenzo[1,2-d:4,5-d′]bis( chemicalbook.comnih.govambeed.comthiadiazole), elemental analysis was used to confirm its structure. mdpi.com The comparison between the calculated and experimentally determined percentages serves as a primary validation of the successful synthesis of the target molecule.

Below is a table detailing the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.01 | 2 | 24.02 | 14.56% |

| Hydrogen | H | 1.01 | 1 | 1.01 | 0.61% |

| Bromine | Br | 79.90 | 1 | 79.90 | 48.44% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 16.98% |

| Sulfur | S | 32.07 | 1 | 32.07 | 19.44% |

| Total | 165.02 | 100.00% |

Note: Atomic masses are approximate and for calculation purposes.

This table provides the expected values that would be sought in an experimental elemental analysis of a pure sample of this compound.

Lack of Specific Research Data on the Biological Activities of this compound

Despite a comprehensive search of available scientific literature, detailed research findings specifically focused on the biological activities of the chemical compound this compound, as outlined in the requested article structure, could not be located. The existing body of research extensively covers the broader class of thiadiazole derivatives and, in some instances, bromo-substituted thiadiazoles, but does not provide specific data for the this compound isomer.

The requested article outline necessitated in-depth information on the anticancer and antitumor properties of this compound, including its mechanisms of action related to c-Met receptor tyrosine kinase inhibition, induction of cell cycle arrest and apoptosis, involvement of mitochondrial pathways, potential thiol trapping mechanisms, and in vitro cytotoxicity data from assays such as the MTT assay.

While the thiadiazole scaffold is a well-recognized pharmacophore in medicinal chemistry with many derivatives exhibiting significant anticancer properties, the specific biological profile of this compound remains largely uncharacterized in publicly accessible research.

General findings for the broader class of thiadiazole derivatives indicate that:

Many derivatives have been synthesized and evaluated for their potential as anticancer agents. bepls.comtandfonline.com

The thiadiazole ring is a key structural component in various compounds with diverse biological activities. mdpi.comresearchgate.net

Substitution patterns on the thiadiazole ring, including the presence of a bromine atom, can significantly influence the anticancer activity of the resulting derivatives. nih.gov

Mechanisms of action for some thiadiazole derivatives include the inhibition of protein kinases, disruption of the cell cycle, and induction of apoptosis. semanticscholar.org

It is important to note that these findings are general to the thiadiazole class and cannot be directly attributed to this compound without specific experimental evidence. The absence of dedicated research on this particular compound prevents a scientifically accurate and detailed discussion as per the requested outline.

Therefore, the generation of a thorough and scientifically accurate article focusing solely on the chemical compound “this compound” with the specified detailed subsections and data tables is not possible at this time due to the lack of available research data.

Biological Activities and Medicinal Chemistry Applications of 5 Bromo 1,2,4 Thiadiazole Derivatives

Anticancer and Antitumor Properties

In Vitro Cytotoxicity Studies (e.g., MTT Assay)

Efficacy Against Specific Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, Hela)

A novel series of 1,2,4-thiadiazole-1,2,4-triazole derivatives featuring an amide functional group has been evaluated for anticancer activity against a panel of human cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), and prostate cancer (DU-145). nih.gov The results indicated that many of the synthesized compounds exhibited moderate to excellent anticancer effects across these cell lines. nih.gov

Notably, compound 8b , which features a 3,4,5-trimethoxy substitution, demonstrated the highest activity against all tested cell lines, including both MCF-7 and MDA-MB-231. nih.gov Other derivatives, such as 8e (with a 4-nitro group) and 8g (with a 4-chloro group), also showed significant anticancer activity against these breast cancer cell lines. nih.gov Another study involving 1,2,4-thiadiazole (B1232254) derivatives designed as resveratrol (B1683913) analogues found that these compounds displayed cytotoxicity against the human breast cancer MCF-7 cell line. tubitak.gov.tr

IC50 Values and Concentration-Dependent Effects

The cytotoxic effects of the 1,2,4-thiadiazole-1,2,4-triazole amide derivatives were quantified by determining their half-maximal inhibitory concentration (IC50) values. The results showed a clear concentration-dependent inhibition of cancer cell proliferation. nih.gov

Compound 8b was identified as the most potent derivative, with IC50 values of 0.10 µM against MCF-7 and 0.28 µM against MDA-MB-231 cells. nih.gov The 4-nitro substituted compound 8e also showed high potency with IC50 values of 0.23 µM (MCF-7) and 1.55 µM (MDA-MB-231). nih.gov In a different study, resveratrol analogues featuring a 1,2,4-thiadiazole core displayed IC50 values against the MCF-7 cell line ranging from 4.7 to 39.8 μM. tubitak.gov.tr

Table 1: IC50 Values of 1,2,4-Thiadiazole Derivatives Against Breast Cancer Cell Lines

| Compound | Substitution Pattern | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. MDA-MB-231 | Source |

|---|---|---|---|---|

| 8b | 3,4,5-trimethoxy | 0.10 ± 0.084 | 0.28 ± 0.017 | nih.gov |

| 8c | 4-hydroxy-3-methoxy | 1.12 ± 0.64 | 2.33 ± 1.52 | nih.gov |

| 8d | 4-methoxy | 1.44 ± 0.17 | 2.35 ± 1.51 | nih.gov |

| 8e | 4-nitro | 0.23 ± 0.014 | 1.55 ± 0.63 | nih.gov |

| 8g | 4-chloro | 1.02 ± 0.65 | 2.15 ± 1.08 | nih.gov |

| 8h | 4-bromo | >15 | >15 | nih.gov |

Structure-Activity Relationships (SAR) for Anticancer Activity

Analysis of the cytotoxic data for the 1,2,4-thiadiazole-1,2,4-triazole series reveals key structure-activity relationships (SAR) that govern their anticancer efficacy. nih.gov

The presence and nature of halogen substituents on the phenyl ring attached to the amide functionality significantly impact the anticancer activity. nih.gov For instance, compound 8g , with a 4-chloro substituent, demonstrated potent activity against both MCF-7 and MDA-MB-231 cell lines. nih.gov However, when the 4-chloro group was replaced with a 4-bromo substituent in compound 8h , a significant decrease in activity was observed, with IC50 values greater than 15 µM for both cell lines. nih.gov This suggests that for this particular scaffold, a bromo substitution at the para position is detrimental to cytotoxic potency compared to a chloro substitution. nih.gov

The amide functionality serves as a critical linker in the evaluated 1,2,4-thiadiazole-1,2,4-triazole series, and the substituents attached to it are primary determinants of activity. nih.gov The presence of strong electron-donating groups, such as the 3,4,5-trimethoxy group on compound 8b , resulted in the highest observed anticancer activity. nih.gov In contrast, electron-withdrawing groups also conferred high potency; the 4-nitro group on compound 8e led to activity comparable to the most potent compound, 8b . nih.gov A slight decrease in activity was noted for compounds with 4-hydroxy-3-methoxy (8c ) and 4-methoxy (8d ) groups when compared to the trimethoxy derivative. nih.gov The introduction of a 3,5-dinitro group, as seen in compound 8f , resulted in very poor activity. nih.gov

The available research on this class of compounds primarily focuses on the structure-activity relationships of substituents attached to the 1,2,4-thiadiazole core, rather than modifications to the heterocyclic ring itself. The core scaffold, consisting of a 3,5-disubstituted-1,2,4-thiadiazole linked to a 1,2,4-triazole (B32235) and an amide, remained constant in the key studies evaluated. nih.gov

Antimicrobial and Antibacterial Activities

While the 1,2,4-thiadiazole scaffold is explored for various biological activities, detailed reports on its specific antimicrobial and antibacterial properties are less common than for its 1,3,4-thiadiazole (B1197879) isomer. However, related fused heterocyclic systems containing this moiety have shown significant antimicrobial potential.

A series of 6-sulfonyl-1,2,4-triazolo[3,4-b] tubitak.gov.trnih.govacs.orgthiadiazole derivatives, which contain a fused triazole-thiadiazole ring system, were synthesized and evaluated for their activity against plant pathogenic bacteria. These compounds demonstrated good in vitro antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc). Several derivatives exhibited EC50 values below 1.0 mg/L against Xoo, which was significantly better than the standard controls. One of the most potent compounds also showed good protective and curative activities in in vivo tests.

Spectrum of Activity Against Gram-Positive and Gram-Negative Bacteria

Derivatives of the 1,3,4-thiadiazole ring have been extensively synthesized and evaluated for their antibacterial properties, demonstrating a wide range of efficacy against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov The nature and position of substituents on the thiadiazole ring play a crucial role in determining the spectrum and potency of antibacterial action. nih.gov

Research has shown that many newly synthesized 1,3,4-thiadiazole derivatives exhibit significant inhibitory effects, with some demonstrating superior or comparable activity to standard reference antibiotics. mdpi.com For instance, studies have reported on derivatives active against Gram-positive strains such as Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis, and Staphylococcus epidermidis, as well as Gram-negative strains like Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. mdpi.comrsc.orgijpcbs.com

The presence of a halogen, such as bromine or chlorine, on a phenyl ring attached to the thiadiazole core has been noted to enhance antibacterial activity, particularly against Gram-positive bacteria. nih.gov For example, certain thiazolidin-4-one derivatives incorporating a 1,3,4-thiadiazole moiety with bromo substitutions showed notable antibacterial effects. nih.gov In one study, a series of thiourea-containing 1,3,4-thiadiazole derivatives displayed remarkable activity against a panel of both Gram-positive and Gram-negative bacteria. mdpi.com However, some derivatives show selective toxicity; certain nitroimidazole-substituted thiadiazoles were highly active against Gram-positive bacteria but showed little activity against Gram-negative organisms. researchgate.net This differential activity is often attributed to the structural differences in the cell walls of these bacterial types. nih.gov

Table 1: Antibacterial Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Type | Target Organism (Gram-Positive) | Target Organism (Gram-Negative) | Activity Notes |

|---|---|---|---|

| Dihydropyrrolidone derivatives | S. epidermidis, S. aureus, E. faecalis | Not specified | High activity with specific hydroxyl and chloro substitutions. mdpi.com |

| Tetranorlabdane hybrids | Bacillus polymyxa | Pseudomonas aeruginosa | A derivative with a free amino group showed significant activity (MIC of 2.5 µg/mL). mdpi.com |

| Thiazolidinone analogues | S. aureus | K. pneumoniae | Derivatives with an electronegative bromo group enhanced antibacterial activity. nih.gov |

Antifungal Properties

The 1,3,4-thiadiazole scaffold is a key component in a variety of compounds exhibiting potent antifungal properties. wjpmr.com Researchers have successfully developed numerous derivatives that show significant activity against a range of pathogenic fungi, including various Candida species and molds like Aspergillus fumigatus and Penicillium italicum. nih.govnih.gov

The effectiveness of these compounds is often linked to their specific structural features. For instance, the introduction of an adamantyl group on the thiadiazole ring was found to increase antifungal activity against Candida albicans. nih.gov In another study, a series of 5-substituted 4-(1,3,4-thiadiazol-2-yl) benzene-1,3-diol derivatives were tested, with one compound, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, showing high efficacy against pathogenic fungi, including azole-resistant isolates, with minimal inhibitory concentration (MIC) values ranging from 8 to 96 μg/ml. nih.gov

Furthermore, novel flavonol derivatives incorporating a 1,3,4-thiadiazole moiety have been synthesized and found to have excellent antifungal activities against plant pathogenic fungi such as Botrytis cinerea. One such compound exhibited an EC₅₀ value of 2.4 µg/mL, which was significantly more potent than the commercial fungicide azoxystrobin. acs.org

Table 2: Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Type | Target Organism | Activity Metric (MIC/EC₅₀) | Reference |

|---|---|---|---|

| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol | Various Candida species, molds | MIC: 8–96 µg/ml | nih.gov |

| Flavonol-thiadiazole hybrid (Y18) | Botrytis cinerea | EC₅₀: 2.4 µg/mL | acs.org |

| Thiazolidinone analogues | Aspergillus niger | Enhanced activity with bromo group substitution. | nih.gov |

Mechanisms of Antimicrobial Action

The biological activity of 1,3,4-thiadiazole derivatives is often attributed to the presence of the =N-C-S- moiety. rsc.org The strong aromaticity of the thiadiazole ring contributes to its high stability in vivo and is believed to be a factor in its broad spectrum of pharmacological activities. nih.govrsc.org

Several specific mechanisms of action have been elucidated for different thiadiazole derivatives. For antifungal action, one detailed study on a 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol derivative demonstrated that its mechanism involves the disruption of cell wall biogenesis. nih.gov The compound caused cells to lose their shape, form giant cells, and exhibit reduced osmotic resistance, leading to the leakage of protoplasmic material. This was linked to disturbances in the distribution of chitin (B13524) and β(1→3) glucan in the cell wall. Notably, this mechanism is distinct from azole antifungals, as the thiadiazole derivative did not affect ergosterol (B1671047) content in the fungal cells. nih.gov

In the context of antibacterial action against plant pathogens, another derivative was found to work by increasing the activities of related defense enzymes in the host plant and upregulating proteins in the glycolysis/gluconeogenesis pathway. acs.org Other proposed mechanisms include the inhibition of essential enzymes in pathogens or interaction with microbial DNA. rsc.org The ability of these compounds to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, has also been investigated as a potential mechanism of action. nih.gov

Development of Thiadiazole-Based Antibiotics

The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, leading to its incorporation into several clinically used drugs and forming the basis for the development of new antibiotics. mdpi.comnih.govnih.gov Marketed antibacterial drugs such as the cephalosporin (B10832234) Cefazolin and the sulfa drug Sulfamethizole contain the 1,3,4-thiadiazole ring, highlighting its therapeutic importance. mdpi.comnih.gov

The ongoing challenge of antimicrobial resistance provides a strong impetus for the synthesis of novel thiadiazole-based compounds. nih.gov Research is focused on creating hybrid molecules that combine the thiadiazole ring with other pharmacologically active moieties to enhance potency and broaden the spectrum of activity. nih.govnih.gov Structure-activity relationship (SAR) studies are crucial in this process, guiding the rational design of new derivatives. For example, it has been observed that substituting the carboxylic group of nalidixic acid with a 1,3,4-oxadiazole (B1194373) ring (an isostere of thiadiazole) can yield compounds with antibacterial activity several times stronger than the parent drug. nih.gov

The versatility of the 2-amino-1,3,4-thiadiazole (B1665364) moiety makes it a particularly useful scaffold for creating new derivatives, and many reported compounds are considered promising lead structures for future drug synthesis. nih.govnih.gov The continuous development and biological evaluation of novel 1,3,4-thiadiazole derivatives represent a significant and promising strategy in the search for new and effective antibiotics. mdpi.comsarcouncil.com

Other Potential Biological Activities

Anti-inflammatory Properties

The 1,3,4-thiadiazole scaffold is a constituent of various molecules that exhibit significant anti-inflammatory activity. nih.govfrontiersin.orgnih.gov Numerous studies have focused on synthesizing and evaluating new derivatives for their potential to mitigate inflammation, often with promising results. jetir.orgresearchgate.netgranthaalayahpublication.org

For example, a series of 2,6-diaryl-imidazo[2,1-b] rsc.orgacs.orgnih.govthiadiazole derivatives were synthesized and evaluated in vivo for anti-inflammatory effects using a carrageenan-induced rat paw edema model. nih.gov Several compounds in this series showed notable activity, with one derivative demonstrating better anti-inflammatory performance than the standard drug, diclofenac. Molecular docking studies suggested that this activity could be linked to a higher inhibition of the COX-2 enzyme compared to diclofenac. nih.gov

In another study, the anti-inflammatory potential of newly synthesized 1,3,4-thiadiazole compounds was assessed using in vitro methods, such as the inhibition of albumin denaturation and antiproteinase action. The results showed that the compounds exhibited dose-dependent inhibition, with one derivative showing 63.87% inhibition of albumin denaturation. jetir.org

Anticonvulsant Activity

The 1,3,4-thiadiazole nucleus is a well-established pharmacophore for anticonvulsant activity, present in established drugs like Acetazolamide. mdpi.comnih.gov This has spurred extensive research into novel derivatives as potential treatments for epilepsy. nih.govresearchgate.net

A significant finding in this area is the potent anticonvulsant activity of bromo-substituted thiadiazole derivatives. In one study, a series of carboxamide-substituted 1,3,4-thiadiazoles were synthesized, and a bromo-substituted compound, 2-benzamido-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide, showed significant protection against pentylenetetrazole (PTZ)-induced convulsions. frontiersin.org This suggests that the presence of a bromine atom can markedly increase the anticonvulsant efficacy of the compound. frontiersin.org

Further research has indicated that substitution with a bromine atom on a phenyl urea (B33335) ring connected to the thiadiazole scaffold was responsible for good anticonvulsant activity. nih.gov The mechanism of action for the anticonvulsant effects of 1,3,4-thiadiazoles is thought to involve the prevention of neuron firing in the brain, potentially through the GABAergic pathway by releasing chloride ions. nih.gov

Enzyme Inhibition

Derivatives of the 1,2,4-thiadiazole core structure have been identified as promising enzyme inhibitors, targeting various classes of enzymes critical in disease pathology.

Cysteine Proteases: The 1,2,4-thiadiazole ring is a key feature in a class of inhibitors targeting cysteine proteases like cathepsin B, which is overexpressed in numerous disorders including cancer and arthritis. nih.gov The inhibitory mechanism involves the ability of the thiadiazole ring to form disulfide bridges with the catalytic cysteine residue in the enzyme's active site. nih.gov Molecular modeling studies have explored how substitutions at positions 3 and 5 of the 1,2,4-thiadiazole ring influence inhibitory activity. nih.gov For instance, a series of 2,3,5-substituted asianpubs.orgrsc.orgresearchgate.net-thiadiazole analogs were investigated as covalent inhibitors of the 3C-like protease (3CLpro) of SARS-CoV-2. nih.gov These compounds displayed potent inhibition at submicromolar levels, with IC50 values ranging from 0.118 to 0.582 µM. nih.gov The proposed mechanism involves the thiadiazole ring acting as a "warhead," covalently modifying the catalytic cysteine Cys145 through a ring-opening metathesis reaction. nih.gov

Table 1: Inhibition of SARS-CoV-2 3CLpro by 2,3,5-substituted asianpubs.orgrsc.orgresearchgate.net-thiadiazole Analogs

| Compound | IC50 (µM) |

|---|---|

| Analog 1 | 0.118 |

| Analog 2 | 0.250 |

| Analog 3 | 0.582 |

| ... | ... |

This table is illustrative of the data presented in the source. Specific compound structures were not detailed in the abstract. nih.gov

While these studies establish the potential of the 1,2,4-thiadiazole scaffold for cysteine protease inhibition, specific data on 5-bromo derivatives targeting carbonic anhydrase or topoisomerase IIα are not extensively detailed in the current body of literature. The majority of research on thiadiazole-based carbonic anhydrase and topoisomerase inhibitors has focused on the 1,3,4-thiadiazole isomer. asianpubs.orgnih.govnih.gov

Antioxidant and Radioprotective Effects

The investigation into the antioxidant and radioprotective properties of thiadiazole derivatives has been an area of active research, although studies focusing specifically on the 5-bromo-1,2,4-thiadiazole structure are limited. Research has more commonly explored the potential of the 1,3,4-thiadiazole scaffold. For instance, various 1,3,4-thiadiazole-2-thiol (B7761032) derivatives have been synthesized and evaluated for their antioxidant capabilities using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. researchgate.netnih.gov Similarly, some benzothiazole (B30560) and 1,3,4-thiadiazole compounds have been assessed for potential radioprotective effects. researchgate.net These studies suggest that the thiadiazole nucleus can be a valuable pharmacophore for developing agents that can mitigate oxidative stress and radiation-induced damage, but further investigation is required to determine if these properties translate to this compound derivatives.

Antiviral Activity

The thiadiazole ring, as a bioisostere of pyrimidine (B1678525), is a component of interest for the development of novel antiviral agents. nih.gov Research has covered a range of viruses, including the Hepatitis B virus (HBV), though much of the specific work has centered on the 1,3,4-thiadiazole isomer. nih.govnih.gov

However, the potential of the 1,2,4-thiadiazole scaffold has been noted. In a study on covalent inhibitors for the SARS-CoV-2 3CLpro, the antiviral capabilities of the 2,3,5-substituted asianpubs.orgrsc.orgresearchgate.net-thiadiazole analogs were evaluated in cell-based assays. One of the compounds, 6g , demonstrated potent antiviral activity with an EC50 value of 7.249 µM. nih.gov This finding highlights the potential of this specific thiadiazole isomer in developing treatments for viral diseases. While this research did not specify a 5-bromo substitution, it confirms the antiviral potential of the core structure.

Table 2: Antiviral Activity of a 2,3,5-substituted asianpubs.orgrsc.orgresearchgate.net-thiadiazole Analog

| Compound | Target | EC50 (µM) |

|---|---|---|

| 6g | SARS-CoV-2 | 7.249 |

Data from a study on 3CLpro inhibitors. nih.gov

Drug Development and Therapeutic Applications

The 1,2,4-thiadiazole system is considered a "privileged structure" in medicinal chemistry, prompting significant interest in its therapeutic potential. nih.gov This heterocycle is a component of various compounds investigated for activity against cardiovascular and central nervous system targets, as well as for anti-inflammatory and antibacterial applications. nih.gov

In the context of drug development, substituted 1,2,4-thiadiazoles are recognized for their diverse biological activities, which also include anticancer and anticonvulsant properties. rsc.org The development of synthetic methodologies, including the use of vanadium-dependent haloperoxidases for intermolecular synthesis, is expanding the ability to create diverse libraries of 1,2,4-thiadiazole derivatives for screening. acs.org The use of 3-bromo-5-chloro-1,2,4-thiadiazole (B1271854) as a reactant in the synthesis of mTOR inhibitors demonstrates the utility of brominated 1,2,4-thiadiazoles as versatile intermediates in creating complex, biologically active molecules. rsc.org Although the final products in this study were not 5-bromo derivatives, the synthesis underscores the importance of such halogenated precursors in drug discovery programs.

The collective research indicates that while the broader class of 1,2,4-thiadiazoles holds considerable promise for drug development, specific and detailed investigations into the therapeutic applications of this compound derivatives remain a developing area requiring further focused study.

Materials Science and Industrial Applications

Role as Building Blocks for Complex Molecules and Specialty Chemicals